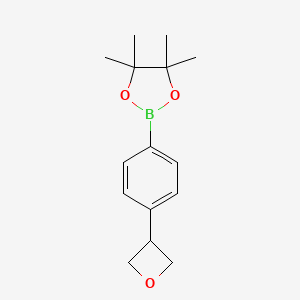
4,4,5,5-四甲基-2-(4-(氧杂环-3-基)苯基)-1,3,2-二氧杂硼烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H21BO3 and its molecular weight is 260.14. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和分子结构
Coombs 等人 (2006) 的一项研究报告了类似化合物 4,4,5,5-四甲基-2-(1-(苯磺酰基)丙烷-2-基)-1,3,2-二氧杂硼烷的合成,通过铑催化的氢硼化反应。其分子结构通过单晶 X 射线衍射表征,提供了对其晶体形式和进一步化学修饰潜力的见解 (Coombs 等人,2006).
硼酸酯中间体
Huang 等人 (2021) 合成了带有苯环的硼酸酯中间体,包括与 4,4,5,5-四甲基-2-(4-(氧杂环-3-基)苯基)-1,3,2-二氧杂硼烷结构相关的化合物。该研究重点关注其分子结构,通过各种光谱技术确认,并通过密度泛函理论 (DFT) 研究其物理化学性质 (Huang 等人,2021).
活细胞中 H2O2 检测
Nie 等人 (2020) 开发了一种新的 4-取代芘衍生物,这是一种苯基硼酸酯,用于检测活细胞中的 H2O2。这项研究证明了 4,4,5,5-四甲基-2-(4-(氧杂环-3-基)苯基)-1,3,2-二氧杂硼烷衍生物在生物传感应用中的潜力,突出了其对过氧化氢(一种重要的生物标志物)的敏感性和选择性 (Nie 等人,2020).
增强亮度发射调谐纳米粒子
Fischer 等人 (2013) 的一项研究利用三配位配合物进行铃木-宫浦链增长聚合,从而合成杂双取代聚芴。此过程涉及与 4,4,5,5-四甲基-2-(4-(氧杂环-3-基)苯基)-1,3,2-二氧杂硼烷类似的含硼中间体,展示了在创建具有可调谐荧光发射的纳米粒子中的应用,这些纳米粒子可用于生物成像和传感应用 (Fischer 等人,2013).
新型脂肪生成抑制剂
Das 等人 (2011) 合成了一系列含硼芪类衍生物,突出了硼酸酯取代化合物在新治疗剂开发中的作用。这项研究暗示了 4,4,5,5-四甲基-2-(4-(氧杂环-3-基)苯基)-1,3,2-二氧杂硼烷等化合物的更广泛的药物应用,特别是在降脂药物的合成中 (Das 等人,2011).
作用机制
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
The compound interacts with its targets through carbon-carbon coupling and carbon heterocoupling reactions . It is part of the boronic acid pinacol ester compounds that are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Pharmacokinetics
It is known that the compound is a white to yellow solid and should be stored at low temperatures .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane include temperature, as the compound should be stored at low temperatures .
生化分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with enzymes such as proteases and kinases, influencing their activity through covalent bonding with active site residues. This compound also binds to proteins involved in signal transduction pathways, modulating their function and affecting downstream signaling events. The interactions of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane with these biomolecules are typically characterized by high specificity and affinity, making it a valuable tool in biochemical research .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds covalently to active site residues of enzymes, inhibiting or activating their function. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The binding interactions of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, contributing to its high specificity and potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane vary with dosage in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of various substrates. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it interacts with enzymes and nucleic acids. Post-translational modifications and targeting signals can direct 4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane to specific organelles, enhancing its specificity and efficacy in biochemical reactions .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFBLLBDRGYLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)
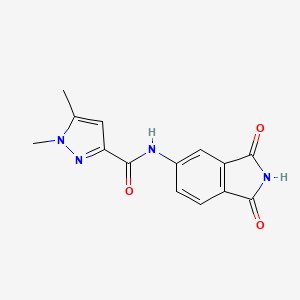
![2-Chloro-5-(methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2599677.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2599680.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2599683.png)
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2599684.png)
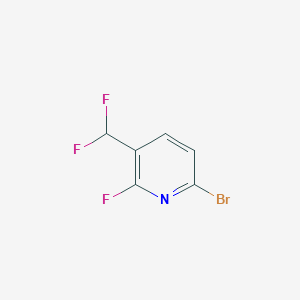
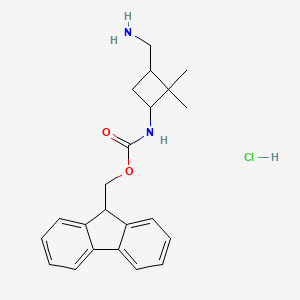
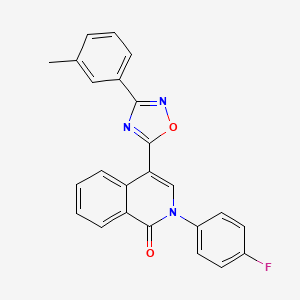
![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)
![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)
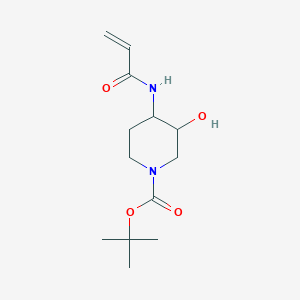
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
